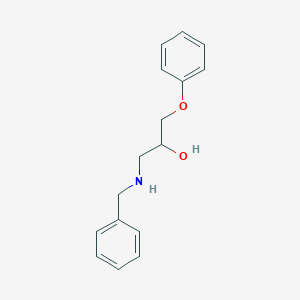

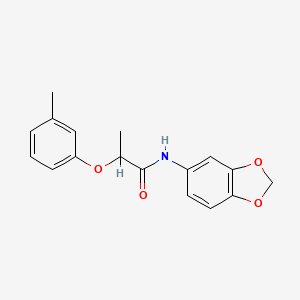

1-(benzylamino)-3-phenoxy-2-propanol

説明

Synthesis Analysis

The synthesis of compounds structurally related to 1-(benzylamino)-3-phenoxy-2-propanol involves multi-step chemical processes that aim at incorporating phenolic and amino functionalities into the propanol backbone. A method detailed involves the replacement of the tertiary amino group in ketonic Mannich bases with aromatic amines, subsequently installing a phenolic moiety through N-alkylation of 4-aminophenol or via amine exchange in ketonic Mannich bases derived from hydroxyacetophenones (Roman, 2017).

Molecular Structure Analysis

The molecular structure of 1-(benzylamino)-3-phenoxy-2-propanol and related compounds features crucial interactions that define their chemical behavior. The stereochemistry of these molecules, especially when involving asymmetric centers, is of significant importance. Studies on metoprolol, a compound with a similar backbone, revealed the absolute configuration of its diastereomers, underscoring the critical role of stereochemistry in the biological activity of such molecules (Shetty & Nelson, 1988).

Chemical Reactions and Properties

Chemical transformations involving 1-(benzylamino)-3-phenoxy-2-propanol derivatives include alkylation, acylation, and carbonylation reactions, which modify the functional groups attached to the core structure. These reactions are pivotal for generating a wide array of pharmacologically active compounds. For instance, the synthesis of beta-adrenergic blocking agents involves intricate chemical reactions that finely tune the molecule's receptor affinity and selectivity (Smith Lh, 1977).

Physical Properties Analysis

The physical properties of 1-(benzylamino)-3-phenoxy-2-propanol derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the presence of functional groups. These properties are critical for the compound's formulation and stability in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of 1-(benzylamino)-3-phenoxy-2-propanol derivatives are defined by their functional groups. The phenolic and amino groups participate in a range of chemical reactions, including oxidation, reduction, and conjugation, which are essential for the metabolic fate of these compounds in biological systems.

科学的研究の応用

Metabolism Study

1-(benzylamino)-3-phenoxy-2-propanol has been studied for its metabolic pathway. Inoue, Suzuki, & Niwaguchi (1983) explored the metabolism of a similar compound, 1-phenyl-2-(N-benzylamino)propane, using rat-liver microsomes. They identified various metabolites and investigated the enzymatic processes involved (Inoue, Suzuki, & Niwaguchi, 1983).

Anaesthetic Application in Aquatic Organisms

Czerniak, Gomulka, & Dągowski (2017) examined the efficacy of 1-phenoxy-2-propanol as an anaesthetic in aquatic organisms. Their study evaluated its influence on biochemical and hematological blood indices of juvenile common carp, demonstrating its effectiveness and moderate stress response in fish (Czerniak, Gomulka, & Dągowski, 2017).

Pharmaceutical Composition and Beta-Adrenergic Blocking Activity

A pharmaceutical composition containing derivatives of 1-acylaminophenoxy-3-amino-2-propanol, which includes 1-(benzylamino)-3-phenoxy-2-propanol, has been explored for beta-adrenergic blocking activity. This application is relevant in treating heart diseases, hypertension, and phaeochromocytoma in warm-blooded animals, including humans (Mcduff & Traynor, 1994) (Mcduff & Traynor, 1994).

Use in Industrial Resolution of Racemic Mixtures

Hasegawa, Miura, Watadani, & Hong (1998) discussed the use of 1-benzylamino-3-phenoxy-2-propanol in industrial applications, specifically in the resolution of racemic mixtures via diastereomeric salt formation. It serves as a resolving agent for acids in these processes (Hasegawa, Miura, Watadani, & Hong, 1998).

Enzymatic Resolution in Biotechnology

Miyazawa, Yukawa, Koshiba, Ueji, Yanagihara, & Yamada (2001) researched the enzymatic resolution of 2-phenoxy-1-propanols, including compounds similar to 1-(benzylamino)-3-phenoxy-2-propanol. They achieved moderate to good enantioselectivity using lipase from Achromobacter sp., demonstrating potential applications in biotechnology and pharmaceutical synthesis (Miyazawa et al., 2001).

作用機序

Mode of Action

It has been suggested that it may act as a chiral resolution agent of organic acids, such as tartaric acid and malic acid . This suggests that it may interact with its targets by binding to them in a way that allows it to distinguish between different optical isomers of a compound .

Result of Action

As a chiral resolution agent, it may influence the spatial arrangement of molecules, potentially affecting their biological activity .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its activity .

特性

IUPAC Name |

1-(benzylamino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKDNRNNDKUKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B5595240.png)

![2-(2-pyrimidinylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5595253.png)

![3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5595259.png)

![N-benzyl-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5595267.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5595274.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B5595287.png)

![N-(1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5595302.png)

![N,2-dimethyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5595309.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5595351.png)

![1-(cis-4-aminocyclohexyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595356.png)